5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid

Description

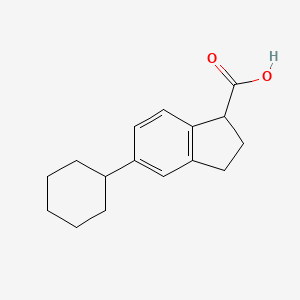

5-Cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid is a bicyclic carboxylic acid featuring a cyclohexyl substituent at the 5-position of the indene backbone (Figure 1). The cyclohexyl group confers enhanced lipophilicity compared to smaller substituents, which may influence solubility and pharmacokinetic behavior.

Properties

CAS No. |

28968-05-0 |

|---|---|

Molecular Formula |

C16H20O2 |

Molecular Weight |

244.33 g/mol |

IUPAC Name |

5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid |

InChI |

InChI=1S/C16H20O2/c17-16(18)15-9-7-13-10-12(6-8-14(13)15)11-4-2-1-3-5-11/h6,8,10-11,15H,1-5,7,9H2,(H,17,18) |

InChI Key |

BKEWDCUQDVDPHC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC3=C(C=C2)C(CC3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of Brominated Dihydroindene Intermediate

Synthesis begins with 5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester, obtained via bromination of the parent indene using N-bromosuccinimide (NBS) under radical conditions. The methyl ester protects the carboxylic acid during subsequent reactions.

Negishi Coupling with Cyclohexylzinc Bromide

The brominated intermediate reacts with cyclohexylzinc bromide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄). This step, performed in tetrahydrofuran (THF) at 60°C, achieves 78–85% yield of the coupled product. Key advantages include mild conditions and tolerance of the ester group.

Ester Hydrolysis

The methyl ester undergoes alkaline hydrolysis using aqueous sodium hydroxide (2 M, reflux, 4 h), followed by acidification with concentrated HCl to precipitate the target carboxylic acid. Yields exceed 90% with minimal side products.

Reaction Scheme:

- Bromination → 2. Negishi Coupling → 3. Hydrolysis

Method 2: Cyclization and Functionalization

This route constructs the dihydroindene ring system while incorporating the cyclohexyl group in a single step.

Diels-Alder Cyclization

A cyclohexene derivative reacts with a diene (e.g., 1,3-butadiene) under thermal conditions (150°C, sealed tube) to form the bicyclic framework. The electron-deficient dienophile ensures regioselective [4+2] cycloaddition, yielding 5-cyclohexyl-2,3-dihydro-1H-indene as the major product.

Oxidation to Carboxylic Acid

The benzylic position of the cycloadduct undergoes oxidation using potassium permanganate (KMnO₄) in acidic aqueous conditions. This step converts the methylene group to a carboxylic acid with 65–70% efficiency, requiring careful pH control to avoid over-oxidation.

Limitations: Lower overall yield due to competing side reactions during oxidation.

Method 3: Carboxylation of Preformed Cyclohexyl-Indene

Direct carboxylation via carbon dioxide fixation offers a streamlined alternative.

Lithiation and CO₂ Quenching

5-Cyclohexyl-2,3-dihydro-1H-indene is treated with n-butyllithium (n-BuLi) at −78°C in THF, generating a stabilized aryl lithium species. Subsequent bubbling of CO₂ gas into the reaction mixture affords the lithium carboxylate, which is protonated to yield the free acid. Reported yields range from 60–75%.

Optimization with Catalytic Systems

Recent advances employ nickel catalysts (e.g., Ni(acac)₂) to mediate carboxylation at milder temperatures (−30°C), improving functional group compatibility and reducing side reactions.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

| Method | Key Steps | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|

| Organometallic Coupling | Bromination, Coupling, Hydrolysis | 85 | High regioselectivity; Scalable | Requires air-sensitive reagents |

| Cyclization-Oxidation | Diels-Alder, Oxidation | 65 | Single-pot cyclization | Over-oxidation risks; Moderate yield |

| Direct Carboxylation | Lithiation, CO₂ Quenching | 70 | Minimal steps; Atom-economical | Cryogenic conditions; Sensitive substrate |

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The cyclohexyl group’s bulk impedes coupling and cyclization reactions. Employing bulky ligands (e.g., XPhos) in palladium-catalyzed steps enhances turnover by preventing catalyst deactivation.

Purification of Hydrophobic Intermediates

Chromatographic separation of nonpolar intermediates (e.g., cyclohexyl-indene esters) benefits from gradient elution with hexane/ethyl acetate mixtures (95:5 to 70:30).

Enantioselective Synthesis

While current methods produce racemic this compound, asymmetric catalysis using chiral palladium complexes could enable enantioselective coupling for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can introduce various functional groups into the indene ring, enhancing its chemical versatility.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated indene derivatives.

Scientific Research Applications

5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-position of the indene ring is critical for modulating activity. Key analogs include:

Key Observations :

- Lipophilicity: The cyclohexyl group in the target compound increases hydrophobicity compared to methoxy (logP ~1.81) or amino (logP ~1.2) substituents .

- Bioactivity: The 6-hydroxy-cyclohexyl analog (CAS 28998-48-3) has been explored in medicinal chemistry, though its specific applications remain undisclosed . In contrast, the 5-methoxy derivative is utilized in industrial synthesis (HS Code 2918990090) , while the cathinone analog exhibits psychoactive properties .

Physicochemical Properties

Biological Activity

5-Cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid, also referred to as Clidanac, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C16H20O2 |

| Molecular Weight | 244.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | 34148-01-1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Some proposed mechanisms include:

- Anti-inflammatory Effects : Clidanac has been studied for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress by scavenging free radicals.

Anti-inflammatory Activity

Research indicates that Clidanac can significantly reduce inflammation in animal models. For instance, a study demonstrated that administration of Clidanac in rats led to a marked decrease in paw edema induced by carrageenan, showcasing its potential as an anti-inflammatory agent.

Antioxidant Properties

Clidanac has shown promise in reducing oxidative stress in vitro. In cell culture studies, it was able to lower levels of reactive oxygen species (ROS) and increase the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Case Studies

-

In Vivo Study on Inflammation :

- Objective : To evaluate the anti-inflammatory effects of Clidanac.

- Method : Rats were administered Clidanac before inducing inflammation with carrageenan.

- Results : A significant reduction in paw swelling was observed compared to control groups, suggesting effective anti-inflammatory action.

-

In Vitro Antioxidant Activity :

- Objective : To assess the antioxidant capacity of Clidanac.

- Method : Human cell lines were treated with Clidanac followed by exposure to oxidative stressors.

- Results : Cells treated with Clidanac exhibited lower levels of lipid peroxidation and higher cell viability compared to untreated cells.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid?

- Methodology : Adapt procedures from structurally similar indene-carboxylic acid derivatives. For example, refluxing 3-formyl-indene precursors with reagents like sodium acetate in acetic acid under controlled conditions (3–5 hours) can yield substituted indene-carboxylic acids. Modifications may include introducing cyclohexyl groups via alkylation or cycloaddition reactions. Chlorination steps (e.g., using N-chlorosuccinimide) may be required for halogenated derivatives .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using recrystallization (e.g., acetic acid/water mixtures) .

Q. How can researchers characterize the structural identity of this compound?

- Analytical Tools :

- Spectroscopy : Use H/C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, carboxylic acid protons at δ 12–14 ppm).

- Mass Spectrometry : Confirm molecular weight (CHClO, MW 278.77) via high-resolution mass spectrometry (HRMS) .

- InChIKey : Utilize standardized identifiers like

OIRAEJWYWSAQNG-UHFFFAOYSA-Nfor database validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE Requirements : Wear NIOSH/CEN-certified respirators (e.g., P95 filters) and chemical-resistant gloves (e.g., nitrile) to prevent inhalation/skin contact .

- Toxicology : No carcinogenicity classifications (IARC, ACGIH, NTP, or OSHA) are reported for structurally analogous indene derivatives. However, acute toxicity studies (e.g., LD assays) are recommended for novel derivatives .

Advanced Research Questions

Q. How can researchers investigate the pharmacological activity of this compound?

- Experimental Design :

- In Vitro Assays : Screen for anti-inflammatory activity via COX-1/COX-2 inhibition assays, comparing potency to known analogs like indanal (IC values) .

- Structure-Activity Relationship (SAR) : Modify the cyclohexyl or carboxylic acid groups to assess impact on binding affinity .

Q. What factors influence the stability of this compound under varying storage conditions?

- Stability Studies :

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to determine decomposition temperatures (current data gaps exist for analogs) .

- Photodegradation : Monitor UV-Vis absorbance changes under light exposure (λ = 254–365 nm) to assess photolytic degradation pathways .

Q. How can researchers resolve contradictions in physicochemical data (e.g., melting point discrepancies)?

- Validation Strategies :

- Reproducibility : Repeat synthesis/purification steps using standardized protocols (e.g., recrystallization solvents, heating rates).

- Collaborative Studies : Compare data across labs via interlaboratory validation programs.

- Case Example : For analogs like 6-chloro-5-cyclohexyl derivatives, conflicting solubility data may arise from polymorphic forms; use X-ray crystallography to identify crystal structures .

Q. What advanced analytical methods are suitable for quantifying trace impurities in synthesized batches?

- Techniques :

- HPLC-MS : Employ C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and quantify byproducts (e.g., dechlorinated derivatives) .

- NMR Spectroscopy : Use F or Cl NMR (if applicable) to detect halogenated impurities at ppm-level sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.